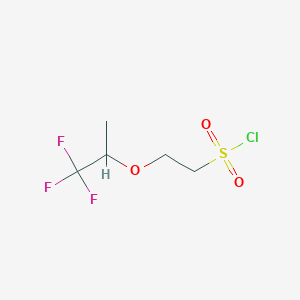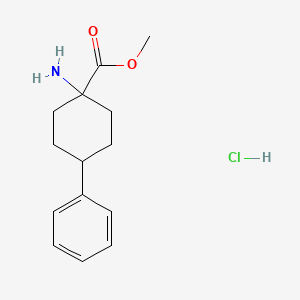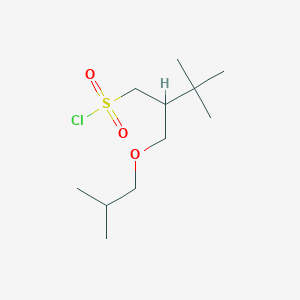
2-(Isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride is an organic compound with a complex structure. It is used as an intermediate in various chemical syntheses and has applications in multiple fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(Isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride involves several steps. One common method includes the reaction of 3,3-dimethylbutane-1-sulfonyl chloride with isobutoxymethyl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficiency and high yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can produce sulfonamide derivatives.
Aplicaciones Científicas De Investigación
2-(Isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride involves its reactivity with various nucleophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical syntheses and modifications.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethylbutane-1-sulfonyl chloride: A simpler analog without the isobutoxymethyl group.
Isobutoxymethyl chloride: Lacks the sulfonyl chloride group but shares the isobutoxymethyl moiety.
Uniqueness
2-(Isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride is unique due to its combination of functional groups, which provides specific reactivity and versatility in chemical syntheses. Its structure allows for targeted modifications and applications in various fields, making it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C11H23ClO3S |
|---|---|
Peso molecular |
270.82 g/mol |
Nombre IUPAC |
3,3-dimethyl-2-(2-methylpropoxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO3S/c1-9(2)6-15-7-10(11(3,4)5)8-16(12,13)14/h9-10H,6-8H2,1-5H3 |
Clave InChI |
ZFZLHUAPDOENJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COCC(CS(=O)(=O)Cl)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



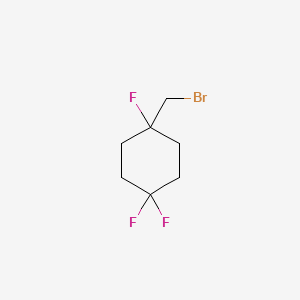
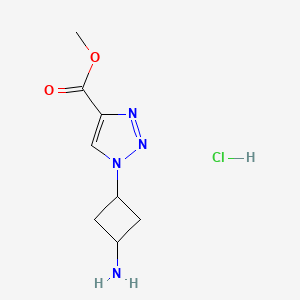
![2-{1-hydroxy-9a,11a-dimethyl-7,10-dioxo-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl}-2-oxoethyl acetate](/img/structure/B13477197.png)

![4-Bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13477203.png)
![4-chloro-N-[6-fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B13477213.png)
![5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13477216.png)
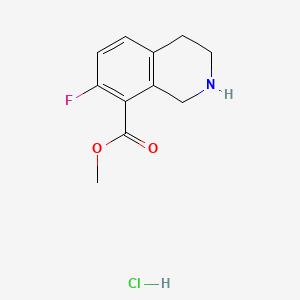
![N,N-dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13477232.png)
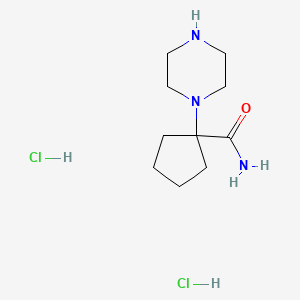
![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13477254.png)
